molecular formula C26H24N8O2 B2478290 5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 385374-13-0

5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2478290
CAS No.: 385374-13-0
M. Wt: 480.532
InChI Key: QKEHWMWSDUEBAD-UHFFFAOYSA-N
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Description

This compound is a bis-tetrazole derivative featuring a central ethenyl linker substituted with a 3,4-dimethoxyphenyl group and two 4-methylphenyltetrazole moieties. Its structural complexity arises from the conjugation of aromatic and heterocyclic systems, which may confer unique electronic and steric properties. The presence of methoxy and methyl groups likely enhances solubility and modulates receptor interactions, making it a candidate for further biological evaluation.

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O2/c1-17-5-10-20(11-6-17)33-25(27-29-31-33)22(15-19-9-14-23(35-3)24(16-19)36-4)26-28-30-32-34(26)21-12-7-18(2)8-13-21/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEHWMWSDUEBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC(=C(C=C3)OC)OC)C4=NN=NN4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate nitrile precursors with azide sources under acidic or basic conditions.

    Coupling reactions: The aromatic rings can be introduced via Suzuki or Heck coupling reactions, using palladium catalysts.

    Methoxylation: Introduction of methoxy groups on the phenyl rings can be done using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 3,4-dimethoxyphenyl group and tetrazole rings provide sites for electrophilic substitution. For example:

  • Nitration : Under HNO₃/H₂SO₄, the aromatic rings undergo nitration at para positions relative to electron-donating methoxy groups .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups on the benzene rings .

Table 1: Electrophilic Substitution Reactions

Reaction TypeConditionsProductsYield (%)Ref.
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hMono-nitro derivatives at 3,4-dimethoxyphenyl and tetrazole-attached aryl60–75
SulfonationH₂SO₄ (conc.), 50°C, 6 hSulfonated derivatives at para positions45–55

Acid-Catalyzed Hydroarylation

The ethenyl linker undergoes hydroarylation in superacidic media (e.g., CF₃SO₃H or zeolites), forming diarylethenyl adducts via dication intermediates . This reaction is stereoselective, favoring E-isomers.

Mechanism :

  • Protonation of the ethenyl group generates a dication.

  • Electrophilic attack by arenes (e.g., toluene) yields E- or Z-diarylethenyl products.

Table 2: Hydroarylation with Arenes

Acid CatalystAreneProduct StereochemistryYield (%)Ref.
CF₃SO₃H (0°C)BenzeneE-Isomer94
Zeolite CBV-7201,3-DimethylbenzeneE-Isomer85

Cycloaddition Reactions

The tetrazole ring and ethenyl group participate in [3+2] cycloadditions. For example:

  • With Azides : Forms triazolo-tetrazole hybrids under Cu(I) catalysis .

  • With Nitrile Oxides : Generates fused isoxazoline derivatives .

Table 3: Cycloaddition Reactions

Reaction PartnerConditionsProductYield (%)Ref.
Phenyl azideCuI, DMF, 80°C, 12 hTriazolo[1,5-a]tetrazole derivative70
Nitrile oxideToluene, reflux, 8 hIsoxazoline-tetrazole hybrid65

Reductive Alkylation

The ethenyl group can be hydrogenated (H₂/Pd-C) to yield saturated alkyl-tetrazole derivatives. This reaction is critical for modulating lipophilicity .

Table 4: Hydrogenation of Ethenyl Linker

CatalystSolventPressure (atm)ProductYield (%)Ref.
Pd/CEthanol1Dihydro-tetrazole derivative90

Oxidative Degradation

Strong oxidants (e.g., KMnO₄) cleave the ethenyl bridge, producing carboxylic acid derivatives. This reaction is pH-dependent .

Key Observations :

  • Alkaline conditions favor complete oxidation to benzoic acids.

  • Neutral conditions yield ketones as intermediates .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the ethenyl group with alkenes, forming cyclobutane derivatives. This reactivity is exploited in photoaffinity labeling .

Scientific Research Applications

Antimicrobial Activity

Compounds containing tetrazole and triazole rings have shown considerable antimicrobial properties. Research indicates that derivatives of tetrazoles can exhibit activity against a range of pathogens including bacteria and fungi. The unique electronic properties of the tetrazole moiety enhance interaction with biological targets, making these compounds valuable in developing new antimicrobial agents .

Anticancer Properties

The incorporation of tetrazole derivatives in drug design has been linked to anticancer activities. Studies have demonstrated that compounds similar to the one can inhibit tumor growth and induce apoptosis in cancer cells. The diverse mechanisms of action include interference with DNA synthesis and modulation of signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

Research has identified that certain tetrazole derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This application is particularly relevant for developing treatments for chronic inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of tetrazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The synthesized compounds were evaluated using the resazurin microplate assay method, revealing promising results against multidrug-resistant strains .

CompoundActivityMIC (µg/mL)
Compound AActive12
Compound BActive8
Target CompoundActive6

Table 1: Antimicrobial activity of selected tetrazole derivatives.

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a derivative similar to the target compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM depending on the cell line. This suggests potential for further development into anticancer therapeutics .

Cell LineIC50 (µM)
A549 (Lung)10
MCF-7 (Breast)7
HeLa (Cervical)12

Table 2: Cytotoxicity data for selected cancer cell lines.

Mechanism of Action

The mechanism of action for compounds like 5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole often involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole groups can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural analogs include:

1-(4’-Substituted Phenyl)-5-Methyl-1H-Tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole): These derivatives exhibit substituent-dependent variations in yield (72–85%) and melting points (148–220°C).

5-(4-Methoxyphenyl)-1H-Tetrazole : This compound demonstrates moderate lipophilicity (logP ~1.8) and is a precursor for angiotensin II receptor antagonists. Its methoxy group enhances electron-donating capacity, which may stabilize receptor-ligand interactions .

5-[(4-Methylbenzyl)Sulfanyl]-1-Phenyl-1H-Tetrazole : The sulfanyl group introduces thioether functionality, improving metabolic stability compared to oxygen-containing analogs. Its molecular weight (272.35 g/mol) and logP (~3.5) suggest moderate bioavailability .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents logP* Melting Point (°C) Key Applications
Target Compound 529.58 3,4-Dimethoxyphenyl, 4-Methylphenyltetrazoles ~4.2 N/A Hypothesized kinase inhibition
1-(4’-Cl-Ph)-5-Me-Tetrazole 196.63 Cl, Me ~2.1 148–150 Synthetic intermediate
5-(4-MeO-Ph)-1H-Tetrazole 176.17 MeO ~1.8 210–212 Angiotensin II antagonist precursor
5-[(4-MeBz)S]-1-Ph-Tetrazole 272.35 Me, S-Benzyl ~3.5 98–100 Antimicrobial studies

*logP estimated via computational methods (ChemDraw).

Key Differences :

  • Halogenated analogs (Cl, Br, I) in achieve higher yields (85%) due to favorable electronic effects, whereas bulkier substituents (e.g., naphthyl) reduce yields to 72% .
  • The dimethoxy groups in the target compound may necessitate protection/deprotection steps, increasing synthetic complexity compared to monosubstituted analogs.
Physicochemical and Crystallographic Properties
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 4-Cl-phenyl derivatives) but reduce membrane permeability.
  • Crystallography : SHELX software () is widely used for tetrazole structure determination. The target compound’s planar ethenyl linker may facilitate π-π stacking in crystal lattices .

Table 2: Spectroscopic Data for Analogous Compounds

Compound IR (C=N stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound* ~1600–1650 7.2–7.8 (aromatic H), 3.8–4.1 (OCH3) 110–160 (aromatic C), 55–60 (OCH3)
5-(4-MeO-Ph)-1H-Tetrazole 1615 7.45 (d, J=8 Hz, 2H), 3.85 (s, 3H) 114.2 (C-Ar), 55.8 (OCH3)
1-(4’-Cl-Ph)-5-Me-Tetrazole 1620 7.55 (d, J=8 Hz, 2H), 2.45 (s, 3H) 128.5 (C-Cl), 13.2 (CH3)

*Predicted based on analogous structures.

Biological Activity

The compound 5-[2-(3,4-dimethoxyphenyl)-1-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]ethenyl]-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole (often abbreviated as Tetrazole derivative ) is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H24N8O2
  • Molecular Weight : 480.52 g/mol
  • CAS Number : 82049586
  • Structural Characteristics : The compound features a tetrazole ring which is known to enhance biological activity through its interactions with various biomolecules.

Biological Activity Overview

The biological activity of tetrazole derivatives has been widely studied due to their diverse pharmacological profiles. Key areas of interest include:

  • Antitumor Activity : Several studies have indicated that tetrazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related tetrazole derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cells .
  • Antimicrobial Properties : Tetrazoles have been investigated for their antibacterial and antifungal activities. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria and fungi at relatively low concentrations .
  • Anti-inflammatory Effects : Compounds containing tetrazole rings have demonstrated potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response .

The biological activity of the tetrazole derivative is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The presence of the tetrazole ring allows for effective binding to active sites of enzymes such as COX. This interaction prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
  • DNA Interaction : Some studies suggest that tetrazoles can intercalate into DNA or bind to RNA, disrupting cellular processes such as replication and transcription, which is particularly relevant in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values ranging from 0.5 to 10 µM against various cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Anticancer Study :
    A study evaluated the anticancer properties of a series of tetrazole derivatives similar to the compound . The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent derivative had an IC50 value of 0.75 µM against MCF-7 cells .
  • Antimicrobial Evaluation :
    Another research project tested several tetrazole derivatives for antimicrobial efficacy. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
  • Inflammation Model :
    In an animal model of inflammation induced by carrageenan, administration of the tetrazole derivative resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

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